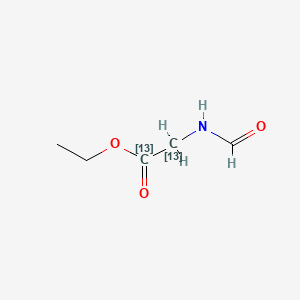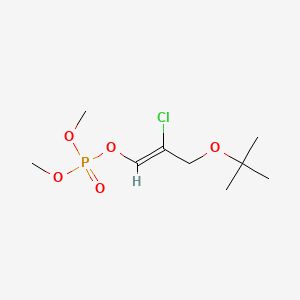![molecular formula C7H13ClN2O2 B13828900 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl is a synthetic amino acid derivative that features a unique spirocyclic structure. This compound is part of a class of sterically constrained amino acids, which are of significant interest in the fields of chemistry, biochemistry, and drug design due to their rigid molecular frameworks .
Preparation Methods
The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl involves constructing the spirocyclic scaffold through ring closure reactions. The process typically starts with the formation of two four-membered rings by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Industrial production methods may involve scalable and reliable synthetic procedures to ensure the efficient preparation of the compound .
Chemical Reactions Analysis
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include mesyl chloride and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the amino and carboxylic acid functional groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the design of peptidomimetic drugs. Its rigid spirocyclic scaffold allows for the pre-organization of functional groups, making it a more efficient and selective ligand for various biological targets . Additionally, it is used in the synthesis of analogues of natural compounds such as ornithine and gamma-aminobutyric acid (GABA), which are important in biochemistry and drug design .
Mechanism of Action
The mechanism of action of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl involves its interaction with biological targets through its sterically constrained structure. This rigidity allows for more efficient binding to target molecules, potentially leading to pronounced biological activity . The specific molecular targets and pathways involved depend on the context of its use, particularly in drug design and biochemical research .
Comparison with Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl can be compared to other sterically constrained amino acids such as 2-aminoisobutyric acid, 2-azetidinecarboxylic acid, and 2,4-methanoproline . These compounds share the characteristic of having rigid molecular frameworks, but the spirocyclic structure of this compound provides a unique spatial disposition of functional groups, making it distinct in its applications and potential biological activity .
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;/h9H,1-4,8H2,(H,10,11);1H |
InChI Key |
JCUAEGWQXRGVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















